Cas no 1011558-18-1 (5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid)

5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-ISOPROPOXY-5-METHYLNICOTINIC ACID
- 5-methyl-6-[(1-methylethyl)oxy]-3-pyridinecarboxylic acid
- 6-isopropoxy-5-methyl-nicotinic acid
- AK-61381
- AM806622
- ANW-44353
- CTK8B4216
- KB-248928
- SureCN1179046
- 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid
- 6-Isopropoxy-5-methylnicotinicacid
- 3-Pyridinecarboxylic acid, 5-methyl-6-(1-methylethoxy)-
- E90830
- DB-369312
- 1011558-18-1
- MFCD13181628
- 5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
- DTXSID40729228
- AKOS015999592
- SCHEMBL1179046
- CS-0195753
- 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
- LKQCFAAHQMRPQF-UHFFFAOYSA-N
-
- MDL: MFCD13181628
- インチ: InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13)
- InChIKey: LKQCFAAHQMRPQF-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=NC=C(C=C1C)C(=O)O
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.4Ų
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB515683-5 g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 5g |
€946.80 | 2023-04-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-1G |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 1g |
¥ 1,986.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-10G |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 10g |
¥ 9,933.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-100MG |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 100MG |
¥ 501.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7950-10g |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
1011558-18-1 | 95% | 10g |
¥9933.0 | 2024-04-26 | |
A2B Chem LLC | AA04791-250mg |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 95% | 250mg |
$120.00 | 2024-04-20 | |
A2B Chem LLC | AA04791-25g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 95% | 25g |
$2058.00 | 2024-04-20 | |
Aaron | AR0004JN-5g |
3-Pyridinecarboxylic acid, 5-methyl-6-(1-methylethoxy)- |
1011558-18-1 | 95% | 5g |
$723.00 | 2025-02-12 | |
Advanced ChemBlocks | N25010-1g |
6-Isopropoxy-5-methylnicotinic acid |
1011558-18-1 | 97% | 1g |
$215 | 2024-05-20 | |
Aaron | AR0004JN-1g |
3-Pyridinecarboxylic acid, 5-methyl-6-(1-methylethoxy)- |
1011558-18-1 | 95% | 1g |
$241.00 | 2025-02-12 |
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic Acid (CAS No. 1011558-18-1)
5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid, identified by its CAS number 1011558-18-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural complexity and potential applications in drug development. The compound features a pyridine core substituted with a methyl group at the 5-position and an isopropoxy group at the 6-position, linked to a carboxylic acid moiety at the 3-position. Such structural motifs are often explored for their pharmacological properties, including interactions with biological targets and potential therapeutic effects.
The synthesis of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid involves multi-step organic transformations, typically starting from commercially available pyridine precursors. Key synthetic strategies include nucleophilic substitution reactions, etherification, and carboxylation processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the pyridine ring. The precise control of reaction conditions is crucial to ensure high yield and purity, which are essential for subsequent pharmaceutical applications.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their diverse biological activities. The structural features of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid make it a promising candidate for further investigation in medicinal chemistry. Studies have indicated that such compounds may exhibit properties relevant to neurological disorders, inflammatory diseases, and metabolic conditions. The presence of both the carboxylic acid and ether functionalities provides multiple sites for chemical modification, enabling the design of novel analogs with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its versatility in drug discovery pipelines. The carboxylic acid group can be readily converted into esters or amides, which are common pharmacophores in drug molecules. Additionally, the isopropoxy substituent can serve as a lipophilic anchor, improving membrane permeability and bioavailability. These attributes make 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid an attractive scaffold for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches.
Recent advancements in computational chemistry have further accelerated the exploration of this compound's therapeutic potential. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets, including enzymes and receptors implicated in human diseases. These virtual screening experiments have identified promising interactions that warrant experimental validation through in vitro assays. The integration of experimental data with computational predictions provides a robust framework for optimizing lead compounds into viable drug candidates.
The role of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid in medicinal chemistry extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK cascades. Such findings highlight its utility as a building block for developing novel therapeutics targeting chronic inflammatory diseases.
The chemical stability and handling requirements of 5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid must also be considered during its application in pharmaceutical research. As with many heterocyclic compounds, it may exhibit sensitivity to light, moisture, or air oxidation, necessitating proper storage conditions under inert atmospheres. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor purity and confirm structural integrity throughout synthetic and formulation processes.
The broader impact of this compound on drug development underscores its significance in modern medicinal chemistry. By serving as a versatile scaffold and intermediate, it contributes to the continuous innovation in therapeutic strategies across multiple disease areas. As research progresses, new applications and derivatives are likely to emerge, further solidifying its role as a cornerstone in pharmaceutical innovation.
1011558-18-1 (5-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid) 関連製品
- 35969-54-1(2-ethoxypyridine-3-carboxylic acid)
- 885278-10-4(2-Isopropoxynicotinaldehyde)
- 14178-18-8(2-(Phenylmethoxy)-3-pyridinecarboxylic acid)
- 1211531-94-0(6-methoxy-5-methylpyridine-3-carboxylic acid)
- 223127-05-7(6-(propan-2-yloxy)pyridine-3-carboxylic acid)
- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)
- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)
- 2680749-49-7(3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)
- 165947-55-7(tert-butyl 2-formyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)
- 2172048-65-4(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)

